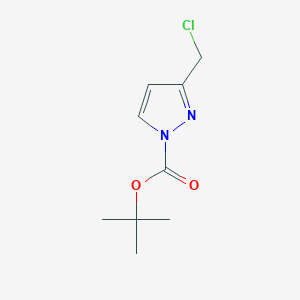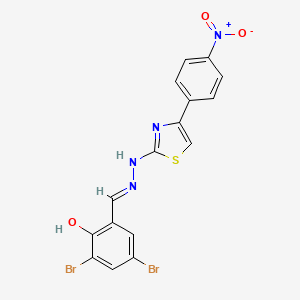![molecular formula C12H11NO B13919813 8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)
8-[(E)-2-methoxyethenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(E)-2-methoxyethenyl]quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound features a quinoline core with a methoxyethenyl group at the 8th position, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. For example, the use of palladium or rhodium catalysts can facilitate the alkenylation of quinoline N-oxides . Additionally, green chemistry approaches such as microwave-assisted synthesis and solvent-free conditions are gaining popularity for their environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
8-[(E)-2-methoxyethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and thiols can be used for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
8-[(E)-2-methoxyethenyl]quinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-[(E)-2-methoxyethenyl]quinoline involves its interaction with various molecular targets. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, its ability to chelate metal ions can disrupt essential biological processes in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
8-hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Primaquine: Another antimalarial drug that targets liver stages of the malaria parasite.
Uniqueness
8-[(E)-2-methoxyethenyl]quinoline is unique due to the presence of the methoxyethenyl group, which can enhance its chemical reactivity and biological activity compared to other quinoline derivatives. This structural modification can lead to improved efficacy and selectivity in various applications .
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
8-[(E)-2-methoxyethenyl]quinoline |
InChI |
InChI=1S/C12H11NO/c1-14-9-7-11-5-2-4-10-6-3-8-13-12(10)11/h2-9H,1H3/b9-7+ |
Clave InChI |
UQBWGZOZTJAAJK-VQHVLOKHSA-N |
SMILES isomérico |
CO/C=C/C1=CC=CC2=C1N=CC=C2 |
SMILES canónico |
COC=CC1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B13919733.png)

![Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)



![6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid](/img/structure/B13919789.png)

![(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone](/img/structure/B13919805.png)




